3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid 3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid
Brand Name: Vulcanchem
CAS No.: 2138001-96-2
VCID: VC12006311
InChI: InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
SMILES: CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.25 g/mol

3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid

CAS No.: 2138001-96-2

Cat. No.: VC12006311

Molecular Formula: C9H10FNO4S

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid - 2138001-96-2

Specification

CAS No. 2138001-96-2
Molecular Formula C9H10FNO4S
Molecular Weight 247.25 g/mol
IUPAC Name 3-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid
Standard InChI InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Standard InChI Key CKUIBBAWCLZPNQ-UHFFFAOYSA-N
SMILES CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C
Canonical SMILES CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, reflects its three key functional groups:

  • A fluorine atom at the benzene ring’s third position.

  • An N-methylmethanesulfonamido group (-N(CH₃)SO₂CH₃) at the fourth position.

  • A carboxylic acid group (-COOH) at the first position.

Its molecular formula is C₈H₈FNO₄S, with a molecular weight of 233.22 g/mol . The fluorine atom introduces electronegativity, while the sulfonamido group contributes to hydrogen-bonding potential and metabolic stability.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remain unpublished, structural analogs such as 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3) exhibit planar aromatic rings with substituents influencing intermolecular interactions . Infrared (IR) spectroscopy of similar sulfonamides reveals characteristic peaks:

  • S=O stretching at 1150–1350 cm⁻¹.

  • C-F stretching near 1100 cm⁻¹.

  • Carboxylic acid O-H broad peak at 2500–3300 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of 4-aminobenzoic acid:

  • Sulfonamidation: Reaction of 4-amino-3-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.

  • N-Methylation: Quaternization of the sulfonamide’s nitrogen using methyl iodide or dimethyl sulfate .

Alternative routes may involve:

  • Direct coupling of pre-formed N-methylmethanesulfonamide to 3-fluoro-4-bromobenzoic acid via Ullmann or Buchwald-Hartwig amination.

  • Hydrolysis of ester-protected derivatives to yield the free carboxylic acid .

Optimized Procedure (Hypothetical)

Step 1: Synthesis of 4-(Methylsulfonamido)-3-fluorobenzoic Acid

  • Dissolve 4-amino-3-fluorobenzoic acid (10 mmol) in anhydrous dichloromethane (30 mL).

  • Add methanesulfonyl chloride (12 mmol) dropwise under nitrogen at 0°C.

  • Stir for 4 hours at room temperature, then quench with ice water.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 2: N-Methylation

  • Dissolve the sulfonamide intermediate (5 mmol) in DMF (15 mL).

  • Add methyl iodide (6 mmol) and K₂CO₃ (10 mmol).

  • Heat at 60°C for 12 hours, filter, and purify via recrystallization .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Molecular Weight233.22 g/mol
DensityNot Reported
Melting PointNot Reported
Boiling PointNot Reported
LogP (Octanol-Water)Estimated: 1.2–1.8

The absence of reported melting/boiling points suggests further experimental characterization is needed. Computational models predict moderate hydrophilicity (LogP ~1.5) due to the polar sulfonamido and carboxylic acid groups.

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol/water mixtures .

  • Stability: The sulfonamido group confers resistance to enzymatic hydrolysis, while the carboxylic acid may form salts (e.g., sodium, potassium) for enhanced aqueous solubility .

Challenges and Future Directions

  • Synthetic Optimization: Current methods require validation and yield improvement.

  • Biological Screening: Prioritize assays against bacterial targets (e.g., Staphylococcus aureus) and neurological enzymes.

  • Salt Formation: Explore sodium or lysine salts to enhance bioavailability.

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